molecular formula C15H20IN3O B15214953 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- CAS No. 77301-01-0

4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)-

Cat. No.: B15214953
CAS No.: 77301-01-0
M. Wt: 385.24 g/mol
InChI Key: IMFOMXCCXQIEHG-UHFFFAOYSA-N
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Description

The compound 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- features a quinazolinone core substituted at positions 2, 3, and 4. The 2-ethyl group and 6-iodo substituent contribute to steric and electronic modifications, while the 3-(2-((1-methylethyl)amino)ethyl) side chain introduces a branched tertiary amine. Quinazolinones are renowned for diverse pharmacological activities, including CNS modulation (e.g., anticonvulsant, sedative) and antibacterial effects . The iodine atom at position 6 likely enhances lipophilicity and target binding, while the ethyl group at position 2 may improve metabolic stability compared to smaller alkyl groups (e.g., methyl) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77301-01-0

Molecular Formula

C15H20IN3O

Molecular Weight

385.24 g/mol

IUPAC Name

2-ethyl-6-iodo-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one

InChI

InChI=1S/C15H20IN3O/c1-4-14-18-13-6-5-11(16)9-12(13)15(20)19(14)8-7-17-10(2)3/h5-6,9-10,17H,4,7-8H2,1-3H3

InChI Key

IMFOMXCCXQIEHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Iodination: The iodine atom can be introduced through electrophilic iodination using iodine or iodine monochloride.

    Aminoethyl Substitution: The 2-((1-methylethyl)amino)ethyl group can be introduced through nucleophilic substitution reactions using appropriate amines and alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the iodine atom, potentially leading to deiodination or reduction of the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield deiodinated or reduced derivatives, and substitution may yield various functionalized quinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinazolinones.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the iodine atom and the aminoethyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Position-Specific Modifications

  • Position 2: The ethyl group in the target compound may confer greater steric bulk and metabolic stability compared to methyl (methaqualone) or amino groups.
  • Position 6 : Iodo substitution distinguishes the target from chloro or bromo analogs (e.g., ). Iodine’s larger atomic radius and polarizability may improve interactions with hydrophobic enzyme pockets or bacterial membranes, as seen in 6-iodo-2-methyl derivatives .
  • Position 3: The 2-((1-methylethyl)amino)ethyl side chain introduces a flexible, branched amine. This contrasts with methaqualone’s rigid O-tolyl group and may facilitate hydrogen bonding or ionic interactions with targets like GABA-A receptors or bacterial enzymes .

Pharmacological Implications

  • CNS Activity : Methaqualone’s sedative effects are attributed to GABA-A receptor modulation. The target compound’s tertiary amine side chain could enhance receptor binding through dipole interactions or allosteric modulation, though empirical data is needed .
  • Antibacterial Potential: The 6-iodo group in the target compound aligns with the enhanced activity of 3-amino-6-iodo-2-methylquinazolin-4-one against Gram-positive and Gram-negative bacteria. Iodo-substituted quinazolinones may disrupt bacterial purine metabolism or enzyme function . However, the target lacks the cationic fullerene moiety of highly potent hybrids in , suggesting lower antibacterial efficacy than those derivatives.

Q & A

Q. What are the established synthetic routes for 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)-, and what analytical techniques validate its structural integrity?

Methodological Answer: The synthesis typically involves reacting benzoxazinone derivatives with nitrogen nucleophiles. For example, 6-iodo-2-methyl-4H-benzo[d][1,3]-oxazin-4-one can react with hydrazine hydrate to yield 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one derivatives . Structural validation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) for confirming substituent positions and proton environments.
  • Mass Spectrometry (MS) for molecular weight verification.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays).

These steps are critical to ensure reproducibility and accuracy in downstream applications .

Q. How is the antimicrobial activity of this compound evaluated in experimental settings?

Methodological Answer: Antimicrobial evaluation follows standardized protocols:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of Inhibition Tests to quantify bactericidal effects.
  • Time-Kill Kinetics to assess dynamic activity over 24–48 hours.

Contradictions in bioactivity across models may arise from variations in bacterial membrane permeability or experimental conditions (e.g., agar vs. broth dilution) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data observed in different experimental models for this compound?

Methodological Answer: Contradictions often stem from uncontrolled variables. A factorial design approach (e.g., 2^k designs) systematically tests variables like pH, temperature, and inoculum size to identify confounding factors . Additionally:

  • Meta-Analysis of existing data to identify trends.
  • Theoretical Reassessment using frameworks like reaction path analysis (quantum chemical calculations) to refine hypotheses .
  • Standardized Replication across independent labs to isolate methodological discrepancies .

Q. What computational strategies are employed to optimize the synthesis and functionalization of this quinazolinone derivative?

Methodological Answer: Advanced optimization integrates:

  • Quantum Chemical Calculations (e.g., DFT) to predict reaction pathways and transition states.
  • Machine Learning (ML) models trained on experimental datasets to prioritize reaction conditions (e.g., solvent polarity, catalyst loading).
  • Virtual Screening of substituent libraries to identify modifications that enhance bioactivity or stability.

For example, ICReDD’s feedback loop combines computational predictions with experimental validation to accelerate discovery .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) of this compound against bacterial targets?

Methodological Answer: SAR studies require a multi-modal approach:

  • Molecular Docking (e.g., AutoDock Vina) to predict binding interactions with bacterial enzymes (e.g., dihydrofolate reductase).
  • In Vitro Mutagenesis to correlate substituent modifications (e.g., iodine substitution at position 6) with MIC changes.
  • Comparative Analysis with structurally similar quinoline/quinazolinone derivatives (e.g., ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate) to identify conserved pharmacophores .

Cross-validation with X-ray crystallography or Cryo-EM structures further refines SAR models .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of substitutions in the quinazolinone core during synthesis?

Methodological Answer: Regioselectivity is governed by solvent-solute interactions and kinetic/thermodynamic control:

  • Polar Protic Solvents (e.g., water, acetic acid) favor nucleophilic attack at electrophilic positions via stabilization of transition states.
  • High-Temperature Conditions (80–120°C) often promote thermodynamic control, yielding more stable products.

Experimental optimization using response surface methodology (RSM) quantifies interactions between variables, while computational tools like Gaussian09 model solvent effects .

Key Methodological Takeaways

  • Synthesis & Characterization : Prioritize reaction path analysis and spectroscopic validation .
  • Bioactivity Studies : Employ factorial designs to resolve contradictions .
  • Computational Integration : Combine quantum chemistry, ML, and docking for SAR and optimization .

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